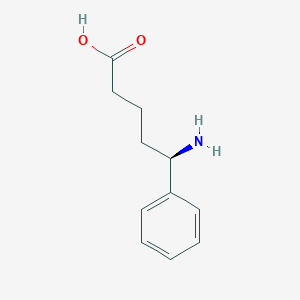

(5R)-5-Amino-5-phenylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-amino-5-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNFPTDVGIVNDW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

I Will Now Generate the Outline Based on This Plan and the Collected Information, Ensuring Adherence to All Instructions and Exclusions.1. Academic Perspectives on 5r 5 Amino 5 Phenylpentanoic Acid

Significance of Chiral Amino Acids in Advanced Organic Synthesis and Medicinal Chemistry Research

Chiral amino acids are fundamental building blocks in the synthesis of a vast array of biologically active compounds and pharmaceuticals. rsc.orgnih.gov Their importance stems from the inherent chirality of most biological molecules, a property that dictates molecular recognition and, consequently, biological activity. wou.educsbsju.edu In nature, proteins are constructed almost exclusively from L-amino acids, highlighting the stereo-specificity of biological systems. libretexts.orgacs.org This natural preference underscores the necessity of producing single-enantiomer drugs to ensure efficacy and minimize potential adverse effects. nih.govmdpi.com

The development of methodologies for the asymmetric synthesis of chiral amino acids has been a major focus of research. rsc.org Enzymatic synthesis, in particular, offers a powerful strategy due to the high enantioselectivity and regioselectivity of enzymes, which can operate under mild conditions. nih.govnih.gov Techniques such as dynamic kinetic resolution using amino acid amidases and racemases have been developed for the industrial production of chiral amino acids. nih.gov Furthermore, engineered enzymes like transaminases and dehydrogenases are increasingly used to create chiral amines and amino acids with high efficiency and selectivity. tandfonline.com These biocatalytic methods are crucial for accessing both natural and unnatural amino acids, which serve as versatile synthons for complex molecular architectures. rsc.orgnih.gov

The functional groups of amino acids—the amino group, the carboxylic acid group, and the side chain—provide multiple points for chemical modification, allowing for their transformation into a wide range of complex structures, including heterocyclic compounds. rsc.orgacs.org This versatility makes them invaluable in the creation of new drug candidates and molecular probes for chemical biology.

Historical Context of Phenylpentanoic Acid Derivatives in Bioactive Compound Discovery

The exploration of phenylpentanoic acid derivatives is part of a larger, historical effort to discover bioactive compounds from both natural and synthetic sources. nih.gov Natural products have long been a primary source of new medicines, with many modern drugs originating from compounds isolated from plants, fungi, and marine organisms. nih.govmdpi.com The discovery of penicillin, for instance, sparked a worldwide search for new antibiotics from microorganisms. nih.gov

Phenylalkanoic acids, a class that includes phenylpentanoic acid, have been investigated for their biological activities. For example, phenylacetic acid and phenylpropionic acid have demonstrated antibacterial effects against various bacteria. mdpi.com The broader class of carboxylic acid derivatives has been a fertile ground for drug discovery, leading to the development of treatments for a range of conditions. For instance, the optimization of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides led to the discovery of potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), a potential target for treating obesity and diabetes. nih.gov

The compound 5-aminopentanoic acid, a structural relative, is known to be a product of lysine (B10760008) degradation and can act as a weak agonist of the GABA receptor. hmdb.ca This highlights how relatively simple structural modifications to an amino acid backbone can result in significant biological activity. The systematic exploration of derivatives, such as those of phenylpentanoic acid, is a common strategy in medicinal chemistry to identify lead compounds and optimize them for therapeutic use. nih.gov

Structural Features and Stereochemical Importance of the (5R) Configuration

(5R)-5-Amino-5-phenylpentanoic acid is a chiral molecule, meaning it is non-superimposable on its mirror image, the (5S)-enantiomer. The key structural features are a pentanoic acid chain, a phenyl group, and an amino group. The designation "(5R)" refers to the specific three-dimensional arrangement of these groups around the chiral center at the fifth carbon atom, as defined by the Cahn-Ingold-Prelog priority rules. libretexts.org

The stereochemistry of a molecule is critical to its biological function because proteins, enzymes, and receptors are themselves chiral. csbsju.edu This means that the interaction between a small molecule and its biological target is often highly stereospecific, akin to a key fitting into a lock. The (R) and (S) enantiomers of a chiral drug can have different pharmacological activities, with one enantiomer being active while the other is inactive or, in some cases, responsible for undesirable side effects. nih.gov

Therefore, the (5R) configuration of 5-Amino-5-phenylpentanoic acid is an essential determinant of its potential biological activity. Any interaction with a biological system will be dependent on this specific spatial arrangement. The ability to synthesize and study a single enantiomer like the (5R) form is crucial for understanding its specific pharmacological profile and for developing it as a potential therapeutic agent. mdpi.com

Chemical and Physical Properties of 5-Amino-5-phenylpentanoic acid:

| Property | Value | Source |

| Molecular Formula | C11H15NO2 | nih.gov |

| Molecular Weight | 193.24 g/mol | nih.gov |

| IUPAC Name | 5-amino-5-phenylpentanoic acid | nih.gov |

| CAS Number | 820223-89-0 (for the (R)-enantiomer) | bldpharm.com |

Synthetic Methodologies for 5r 5 Amino 5 Phenylpentanoic Acid and Its Stereoisomers

Chemo- and Diastereoselective Synthesis Approaches

The selective synthesis of a specific stereoisomer of a molecule with multiple chiral centers is a considerable challenge. Modern synthetic methods aim to control both the chemical selectivity (chemo-selectivity) and the spatial arrangement of atoms (diastereoselectivity) to produce the target molecule with high purity.

Aldol (B89426) Addition Reactions for Carbon-Carbon Bond Formation

Aldol addition reactions are a powerful tool for forming carbon-carbon bonds, a crucial step in the synthesis of many complex organic molecules, including amino acids. In the context of synthesizing γ-amino acids, enzymatic tandem aldol addition-transamination reactions have proven effective. nih.govnih.govacs.org

One such approach involves the enantioselective aldol addition of pyruvate (B1213749) to an aldehyde, catalyzed by an aldolase (B8822740) enzyme. nih.govnih.govacs.org For instance, the enzyme trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) from Pseudomonas putida can catalyze the aldol addition of pyruvate to various aldehydes, producing chiral 4-hydroxy-2-oxo acids with high stereoselectivity. nih.govnih.govacs.org These intermediates can then be converted to the desired γ-hydroxy-α-amino acids through a subsequent transamination step. nih.govnih.govacs.org This tandem, one-pot, two-step process allows for the efficient and stereocontrolled synthesis of these valuable building blocks. nih.govnih.govacs.org

A similar biocatalytic cascade was developed for the synthesis of both (S)- and (R)-2-amino-4-hydroxybutanoic acid (homoserine). This method couples an aldol reaction with a stereoselective transamination in a one-pot cyclic cascade, demonstrating the versatility of this strategy. acs.org

| Enzyme System | Reaction Type | Key Features | Reference |

| HBPA and S-selective transaminases | Tandem aldol addition-transamination | One-pot, two-step synthesis of γ-hydroxy-α-amino acids. | nih.govnih.govacs.org |

| Class II pyruvate aldolase and transaminase | Biocatalytic one-pot cyclic cascade | Synthesis of both enantiomers of homoserine. | acs.org |

Reductive Amination Strategies for Amine Introduction

Reductive amination is a fundamental reaction for the introduction of an amine group into a molecule. This method is particularly useful in the synthesis of amino acids from α-keto acid precursors. libretexts.org The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. libretexts.org

Alanine dehydrogenase (AlaDH) is an enzyme that catalyzes the reversible reductive amination of pyruvate to L-alanine. nih.gov Studies on AlaDH from Thermomicrobium roseum have shown that this enzyme can also accept other α-keto acids as substrates, such as α-ketobutyrate, α-ketovalerate, and α-ketocaproate, leading to the synthesis of various unnatural amino acids. nih.gov This demonstrates the potential of using engineered enzymes for the targeted synthesis of specific amino acid derivatives. nih.gov

Organocatalytic and Transition Metal-Catalyzed Methods

In recent years, organocatalysis and transition metal catalysis have emerged as powerful strategies for asymmetric synthesis, providing access to a wide range of chiral molecules, including non-natural amino acids. rsc.orgrsc.org

Organocatalysis, the use of small organic molecules as catalysts, offers a green and efficient alternative to traditional metal-based catalysts. rsc.orgrsc.org Chiral amino acids and their derivatives have been successfully employed as organocatalysts in various asymmetric reactions. rsc.org For example, chiral bifunctional thiourea (B124793) catalysts derived from (R,R)-cyclohexyldiamine have been used to catalyze the asymmetric Mannich reaction, yielding chiral β-amino esters with high enantiomeric excesses. acs.org

Transition metal catalysis, often in combination with chiral ligands, provides another versatile approach to enantioselective amino acid synthesis. rsc.org For instance, complexes of rhodium(I) with chiral diphosphine ligands have proven to be highly effective catalysts for the enantioselective synthesis of α-amino acids. libretexts.org

| Catalyst Type | Reaction | Key Features | Reference |

| Chiral bifunctional thiourea | Asymmetric Mannich reaction | Synthesis of chiral β-amino esters with up to 99% ee. | acs.org |

| Rhodium(I) with chiral diphosphine ligand | Enantioselective hydrogenation | Produces (S)-phenylalanine with 98.7% purity. | libretexts.org |

| Transition-metal complexes of 5-amino-1,10-phenanthroline | Electrochemical polymerization | Forms polymer films on electrode surfaces. | rsc.org |

Stereodivergent Synthesis Routes to Related Amino Acids

Stereodivergent synthesis allows for the preparation of all possible stereoisomers of a product from a common set of starting materials by simply changing the catalyst or reaction conditions. acs.orgnih.govresearchgate.net This approach is particularly valuable for creating libraries of stereochemically diverse molecules for drug discovery and biological studies. nih.gov

A powerful example of stereodivergent synthesis is the use of dual-metal catalysis, such as a combination of copper and iridium catalysts. acs.orgresearchgate.netacs.org This synergistic system has been successfully applied to the α-allylation of aldimine esters, enabling the synthesis of all four stereoisomers of α-amino acids bearing two adjacent stereocenters with high yields and excellent stereoselectivity. acs.org The choice of chiral ligands for each metal dictates which stereoisomer is formed. acs.orgnih.gov

Similarly, a stereodivergent copper-based approach has been developed for the synthesis of amino alcohols, which are important precursors to amino acids. nih.gov This method utilizes sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals and enones to construct up to three contiguous stereocenters with high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov

Visible Light-Mediated Photocycloaddition for Stereocontrol

Visible-light photochemistry has emerged as a mild and sustainable tool in organic synthesis. bohrium.comnih.govnih.gov In the context of amino acid synthesis, visible-light-mediated reactions can be used to generate radical intermediates under controlled conditions, enabling unique bond formations and stereochemical outcomes. acs.orgresearchgate.net

One strategy involves the visible-light-induced cleavage of a pyridinium (B92312) C-N bond to generate an alkyl radical. bohrium.comnih.govnih.gov This radical can then undergo hydroalkylation with alkenes, providing a route to β-alkyl substituted unnatural amino acids. bohrium.comnih.govnih.gov This method is notable for being catalyst-free and using water as a hydrogen atom source. bohrium.comnih.govnih.gov

Another approach utilizes visible light to promote the generation of C-glycosyl radicals from redox-active esters of saccharides. acs.org These radicals can then add to aldimines in a highly stereoselective manner to produce C-glycosyl amino acids, which are valuable synthetic and biological targets. acs.org

Chiral Resolution Techniques for Enantiomeric Purity

When a synthetic route produces a racemic mixture (equal amounts of both enantiomers), a chiral resolution step is necessary to isolate the desired enantiomer. libretexts.org This is a common practice in the synthesis of enantiomerically pure amino acids. libretexts.org One of the oldest and most straightforward methods for α-amino acid synthesis involves the α-bromination of a carboxylic acid followed by an SN2 substitution with ammonia, which results in a racemic mixture that requires subsequent resolution. libretexts.org

Diastereomeric Salt Formation

A classical and industrially viable method for separating enantiomers is through the formation of diastereomeric salts. researchgate.netajinomoto.com This technique involves reacting a racemic mixture of an acidic or basic compound with a single enantiomer of a chiral resolving agent. nih.gov In the case of racemic 5-amino-5-phenylpentanoic acid, which is an amino acid and thus amphoteric, it can be resolved by forming a salt with a chiral acid or a chiral base.

The principle relies on the different physicochemical properties of the resulting diastereomeric salts, such as solubility. ajinomoto.com For instance, when a racemic mixture of an acid is treated with a chiral base, two diastereomeric salts are formed. These diastereomers are not mirror images of each other and thus have different solubilities in a given solvent system. nih.gov Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation by filtration. researchgate.net The enantiomerically pure acid can then be recovered from the crystallized salt, and the other enantiomer can be isolated from the mother liquor. researchgate.netnih.gov

A common resolving agent for racemic carboxylic acids is quinidine, a chiral base. researchgate.net The choice of the resolving agent and the solvent system is crucial and often determined empirically to achieve efficient separation.

Table 1: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type |

| Quinidine | Chiral Base |

| (-)-Proline | Chiral Amino Acid |

| (R)-1-Phenylethylamine | Chiral Base |

| (S)-1-Phenylethylamine | Chiral Base |

Chiral Chromatography (e.g., HPLC on Chiral Stationary Phases)

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for the separation of enantiomers. nih.govuvm.edu This method offers high resolution and is applicable to a wide range of compounds, including amino acids and their derivatives. nih.gov

The separation mechanism is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to different retention times for the two enantiomers. nih.gov

For the separation of amino acid enantiomers, several types of CSPs have proven effective:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) support, are widely used for their broad applicability. nih.govresearchgate.net

Macrocyclic glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin (B549263) are effective chiral selectors, particularly for polar and ionic compounds like underivatized amino acids. researchgate.net

Pirkle-type CSPs: These are based on a chiral molecule, often an amino acid derivative, that forms charge-transfer complexes with the analytes. uvm.edu

Ligand-exchange CSPs: These involve a chiral ligand, often an amino acid, complexed to a metal ion on the stationary phase. nih.gov

In a related example, the enantiomers of 5-(p-hydroxyphenyl)-5-phenylhydantoin were successfully separated using reversed-phase HPLC with a mobile phase containing β-cyclodextrin as a chiral additive. mdpi.com The β-cyclodextrin forms transient diastereomeric inclusion complexes with the enantiomers, leading to their separation. mdpi.com

Table 2: Chiral Stationary Phases for Amino Acid Separation

| CSP Type | Chiral Selector Example | Separation Principle |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Multiple interactions (H-bonding, π-π) |

| Macrocyclic Glycopeptide | Teicoplanin | Inclusion, H-bonding, ionic interactions |

| Pirkle-type | N-(3,5-dinitrobenzoyl)phenylglycine | π-π interactions, H-bonding |

| Ligand Exchange | L-proline-copper complex | Diastereomeric metal complex formation |

| Cyclodextrin-based | β-cyclodextrin | Inclusion complexation |

Kinetic Resolution Methodologies

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in a chemical or enzymatic reaction, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

Lipases are a class of enzymes that are frequently used for the kinetic resolution of racemic esters or alcohols. nih.gov In the context of 5-amino-5-phenylpentanoic acid, its ester derivative can be subjected to lipase-catalyzed hydrolysis. The lipase (B570770) will selectively hydrolyze one enantiomer of the ester, for example, the (S)-ester, at a much higher rate than the (R)-ester. nih.gov This results in the formation of the (S)-acid and leaves the unreacted (R)-ester in high enantiomeric excess. The two can then be separated. The choice of lipase and reaction conditions is critical for achieving high enantioselectivity. nih.gov

A more advanced approach is dynamic kinetic resolution (DKR). In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. hilarispublisher.com This has been successfully applied to the synthesis of various amino acids. hilarispublisher.comfrontiersin.org

Chiral Auxiliary-Based Approaches

Asymmetric synthesis using chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. researchgate.netnih.gov A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. researchgate.net

A prominent example is the use of Evans oxazolidinone auxiliaries. nih.gov These auxiliaries can be acylated with a carboxylic acid derivative, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective enolate reactions, such as alkylations and aldol reactions. nih.gov

For the synthesis of a compound structurally related to (5R)-5-Amino-5-phenylpentanoic acid, namely (3S)-hydroxy-5-phenylpentanoic acid, an Evans-type imide was utilized. nih.gov The synthesis involved an aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal. nih.gov The resulting diastereomers were separated by chromatography, and subsequent removal of the Evans auxiliary afforded the enantiomerically pure (3S)-hydroxy-5-phenylpentanoic acid. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where the amino group is introduced stereoselectively.

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Applications |

| Evans Oxazolidinones | Aldol reactions, Alkylations, Diels-Alder reactions |

| Pseudoephedrine | Alkylations |

| Camphorsultam | Various asymmetric transformations |

| (S)-1-Phenylethylamine | Synthesis of chiral amines and amino acids |

Enzymatic and Biocatalytic Synthesis Routes

The use of enzymes and whole-cell systems offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds.

Enzyme-Mediated Transformations for Enantioselective Synthesis

Isolated enzymes can be used as catalysts to perform enantioselective transformations. For the synthesis of chiral amino acids, several classes of enzymes are particularly relevant:

Transaminases (Aminotransferases): These enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.gov By using a prochiral keto-acid precursor to 5-amino-5-phenylpentanoic acid, a stereoselective transamination can yield the desired (R)- or (S)-amino acid, depending on the stereoselectivity of the chosen transaminase. nih.gov

Hydantoinases and Carbamoylases: The hydantoinase process is an established industrial method for producing enantiomerically pure amino acids. It involves the hydrolysis of a racemic 5-substituted hydantoin (B18101) by a non-selective hydantoinase to form an N-carbamoyl-amino acid. A subsequent enantioselective hydrolysis of the N-carbamoyl-amino acid by an L- or D-carbamoylase yields the desired L- or D-amino acid. researchgate.net For example, the enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid has been achieved using a combination of a hydantoinase and an L-N-carbamoylase. researchgate.net

Lipases: As mentioned in the kinetic resolution section, lipases are highly effective for the enantioselective hydrolysis of amino acid esters. nih.gov

Microbial Fermentation and Biotransformation Pathways

Whole-cell biocatalysis utilizes intact microorganisms as the catalyst, which can be advantageous as it avoids the need for enzyme purification and can facilitate cofactor regeneration. nih.gov

Engineered microorganisms, such as Escherichia coli, can be designed to produce unnatural amino acids through the introduction of specific metabolic pathways. nih.govnih.gov For instance, by overexpressing certain genes and blocking competing pathways, a strain can be developed to convert a simple carbon source like glucose into a desired chiral amino acid. nih.govnih.gov This approach has been successfully used for the fermentative production of L-2-aminobutyric acid. nih.govnih.gov

Derivatization and Analog Design in Academic Research

N-Protection and Deprotection Strategies

Protecting the nucleophilic amino group is a fundamental first step in many synthetic routes involving (5R)-5-Amino-5-phenylpentanoic acid. This prevents self-polymerization and allows for specific modifications at the carboxyl terminus. The choice of the protecting group is critical and is dictated by its stability to various reaction conditions and the ease of its selective removal. The most common protecting groups employed in the context of amino acid chemistry are the carbamates, such as Boc, Fmoc, and Cbz.

The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions.

Protection: The introduction of the Boc group onto the amino function of this compound is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. Common bases include sodium bicarbonate or triethylamine, and the reaction is often carried out in a mixed solvent system like dioxane/water or tetrahydrofuran/water. nih.gov This reaction proceeds via nucleophilic attack of the amine on the Boc anhydride (B1165640), yielding the N-Boc protected amino acid, (5R)-5-(tert-butoxycarbonylamino)-5-phenylpentanoic acid.

Cleavage: The removal of the Boc group is accomplished under acidic conditions. google.com A solution of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is most commonly employed. nih.govorgsyn.org The mechanism involves the protonation of the carbamate (B1207046) followed by the elimination of the labile tert-butyl cation, which is scavenged to prevent side reactions, releasing the free amine and carbon dioxide. This deprotection is often quantitative and clean, making the Boc group a reliable choice for many synthetic pathways.

| Reaction | Typical Reagents and Conditions | Purpose |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/Water) | To protect the amine group from unwanted reactions. |

| Boc Cleavage | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | To deprotect the amine group and restore its reactivity. |

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in solid-phase peptide synthesis (SPPS), due to its orthogonality with acid-labile protecting groups like Boc. sci-hub.st

Protection: The Fmoc group is introduced by reacting this compound with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions, often using a base like sodium bicarbonate in a solvent mixture such as dioxane and water. drugbank.com This yields N-Fmoc-(5R)-5-amino-5-phenylpentanoic acid.

Cleavage: The key advantage of the Fmoc group is its lability under mild basic conditions. bldpharm.com Deprotection is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govnih.gov The mechanism involves a base-promoted β-elimination, which cleaves the protecting group to release the free amine. The dibenzofulvene byproduct is trapped by the amine reagent. nih.gov This mild cleavage condition leaves acid-sensitive functionalities elsewhere in the molecule, as well as acid-labile resin linkers in SPPS, intact.

| Reaction | Typical Reagents and Conditions | Purpose |

| Fmoc Protection | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water) | To provide a base-labile protected amine, orthogonal to acid-labile groups. |

| Fmoc Cleavage | 20% Piperidine in N,N-Dimethylformamide (DMF) | To selectively remove the Fmoc group under mild basic conditions. |

The Benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, valued for its stability under a range of conditions and its unique removal by catalytic hydrogenation. peptide.com

Protection: The Cbz group is typically installed by reacting this compound with benzyl (B1604629) chloroformate (Cbz-Cl) under aqueous basic conditions (Schotten-Baumann conditions), using a base like sodium carbonate or sodium hydroxide. nih.govfishersci.fi This forms the N-Cbz-(5R)-5-amino-5-phenylpentanoic acid.

Cleavage: The Cbz group is characteristically removed by catalytic hydrogenolysis. nih.gov This involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, often palladium on carbon (Pd/C), in a solvent such as methanol (B129727) or ethanol. fishersci.fiorgsyn.org This process is exceptionally mild and selective, leaving most other functional groups untouched. Alternative cleavage methods include the use of strong acids like HBr in acetic acid, although this is less common. nih.gov

| Reaction | Typical Reagents and Conditions | Purpose |

| Cbz Protection | Benzyl Chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃), Solvent (e.g., Water/Dioxane) | To install a robust protecting group removable by hydrogenation. |

| Cbz Cleavage | H₂, Palladium on Carbon (Pd/C), Solvent (e.g., Methanol) | To deprotect the amine under neutral, reductive conditions. |

While Boc, Fmoc, and Cbz are the most prevalent, other protecting groups can be employed in more complex syntheses to achieve specific orthogonality. For instance, the allyloxycarbonyl (Alloc) group is notable as it can be removed under neutral conditions using a palladium(0) catalyst, making it orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups. Another example is the isonicotinyloxycarbonyl (iNoc) group, which is highly stable to acids but can be removed under mild reductive conditions, offering an alternative to Cbz, especially when avoiding strong acids is critical. researchgate.net The use of such groups allows for intricate synthetic strategies where multiple amine sites must be differentiated and manipulated sequentially.

Carboxylic Acid Functionalization

With the amine group suitably protected, the carboxylic acid moiety of this compound becomes the primary site for modification. The most common transformations are esterification and amidation, which are fundamental for building larger and more complex molecules.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask its acidity, improve solubility in organic solvents, or to create a precursor for further reactions. Standard methods for esterification of N-protected this compound include reaction with an alcohol (e.g., methanol or ethanol) under acidic catalysis (e.g., using thionyl chloride or sulfuric acid). For more sensitive substrates, milder conditions such as reaction with an alkyl halide in the presence of a base like cesium carbonate can be used.

Amidation: The formation of an amide bond is arguably the most critical reaction in the synthesis of peptide-based analogs and other complex molecules. Starting from the N-protected this compound, the carboxylic acid is first activated and then reacted with a desired amine. A vast array of coupling reagents has been developed for this purpose to ensure high yields and minimize side reactions, particularly racemization. nih.gov

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions. More modern and highly efficient coupling reagents include uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The choice of coupling reagent and reaction conditions (solvent, base, temperature) is tailored to the specific amine and the N-protected amino acid substrate to achieve optimal results.

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding (5R)-5-amino-5-phenylpentan-1-ol. This transformation is a critical step in synthesizing a variety of derivatives, as the resulting hydroxyl group offers a new site for chemical modifications.

A general method for the reduction of amino acids to amino alcohols involves the use of reducing agents capable of converting a carboxylic acid to an alcohol without affecting other functional groups. google.com One such process involves forming a complex between the amino acid and a zinc halide (ZnX2), followed by reduction with a borohydride (B1222165) reagent. google.com This method is advantageous as it proceeds in successive steps, including complex formation, hydrolysis of the resulting borane (B79455) complex, and finally, recovery of the desired amino alcohol. google.com

Table 1: General Process for Amino Acid Reduction

| Step | Description |

|---|---|

| a) Complex Formation | Reaction between the amino acid and a reducing agent (e.g., formed in situ from ZnX2 and a borohydride) in a suitable solvent to form an amino alcohol-borane complex. google.com |

| b) Hydrolysis | The complex from step (a) is hydrolyzed to yield the free amino alcohol. google.com |

| c) Purification | Removal of mineral salts formed during hydrolysis. google.com |

| d) Recovery | Isolation of the final amino alcohol product after solvent removal. google.com |

The resulting amino alcohol, (5R)-5-amino-5-phenylpentan-1-ol, can undergo further transformations, such as esterification or etherification at the hydroxyl group, or N-alkylation/acylation at the amino group, to generate a library of new compounds.

Formation of Lactams and Cyclic Derivatives

This compound is a δ-amino acid, which makes it an ideal precursor for the synthesis of a six-membered cyclic amide, known as a δ-lactam. wikipedia.org The intramolecular cyclization between the amine and carboxylic acid functionalities results in the formation of (R)-6-phenylpiperidin-2-one.

This cyclization, often referred to as lactamization, is a thermodynamically favorable process for forming five (γ-lactam) and six-membered (δ-lactam) rings. wikipedia.org The reaction can be promoted under various conditions, typically involving heat or coupling agents that activate the carboxylic acid group. The formation of δ-valerolactam from 5-aminovalerate is a well-documented process, and the principles apply directly to its phenyl-substituted counterpart. nih.gov The pH of the reaction medium can significantly influence the equilibrium between the open-chain amino acid and the cyclic lactam. nih.gov

Table 2: Lactam nomenclature

| Ring Size | Class | Parent Heterocycle |

|---|---|---|

| 4 | β-Lactam | Azetidin-2-one wikipedia.org |

| 5 | γ-Lactam | Pyrrolidin-2-one wikipedia.org |

| 6 | δ-Lactam | Piperidin-2-one wikipedia.org |

The resulting chiral lactam, (R)-6-phenylpiperidin-2-one, serves as a valuable synthetic intermediate. The rigid ring structure and the defined stereocenter make it a useful scaffold in medicinal chemistry and asymmetric synthesis.

Modifications at the Phenyl Moiety

The phenyl ring of this compound provides another key site for structural modification, allowing for the fine-tuning of the molecule's steric and electronic properties.

Substitution Reactions on the Aromatic Ring

Standard electrophilic aromatic substitution reactions can be employed to introduce a wide range of functional groups onto the phenyl ring. The amino-acid backbone acts as a deactivating, meta-directing group if the nitrogen is protonated or as a weakly activating, ortho-, para-directing group if the amine is in its free base form. Reaction conditions can be tailored to achieve desired substitution patterns (ortho, meta, or para). These modifications are crucial for exploring structure-activity relationships in analog design, as seen in the synthesis of various fluorinated phenylalanine derivatives where substitution patterns dramatically influence molecular interactions. mpg.de

Heteroatom Introduction and Fluorination Strategies

The strategic introduction of fluorine atoms into the phenyl ring of amino acids is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.net These strategies can be directly applied to this compound.

Methods for the synthesis of fluorinated phenylalanines, for instance, can be adapted for this purpose. nih.gov This includes direct electrophilic fluorination or the use of pre-functionalized building blocks. For example, the synthesis of o-, m-, or p-fluorophenylalanine derivatives has been achieved through transamination reactions, showcasing methods to create specific isomers. nih.gov The introduction of fluorine can significantly alter the electronic properties of the phenyl ring and can introduce new, non-covalent interactions, such as C–F···H bonds, which can influence the conformation of the molecule. mpg.de The development of fluorinated amino acids is an active area of research, with numerous methods being developed for direct C-H fluorination. nih.gov

Development of Hybrid Structures

By combining structural features from different classes of molecules, hybrid structures based on this compound can be developed.

Incorporation of β-Hydroxy Groups in Statine-like Structures

A significant area of research involves the synthesis of statine (B554654) analogs, which are β-hydroxy-γ-amino acids. Statine is a key component of pepstatin, a potent inhibitor of acid proteases like pepsin. nih.gov A statine-like structure can be generated from this compound by introducing a hydroxyl group at the C-3 (β) position of the pentanoic acid chain, which would result in a δ-amino-β-hydroxy acid.

The synthesis of such structures often involves multi-step sequences. For example, a convenient procedure for synthesizing 2-heterosubstituted statine derivatives has been developed starting from protected L-phenylalaninols. researchgate.net A related molecule, (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid, is itself a valuable chiral building block in pharmaceutical research. chemimpex.com Furthermore, the asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid has been reported, demonstrating a viable route to establishing the required β-hydroxy functionality on a similar phenylpentanoic acid backbone. nih.gov This synthesis involved an Evans-aldol addition to create the desired stereocenter. nih.gov By adapting these synthetic strategies, the aliphatic chain of this compound can be hydroxylated at the beta position to create novel statine-like hybrid molecules, which merge the features of a δ-amino acid with the critical β-hydroxy motif.

Conjugation with Other Amino Acids and Peptidic Fragments

The conjugation of this compound with other amino acids or short peptide sequences is a strategy employed to create novel peptidomimetics. This approach leverages the inherent properties of the γ-amino acid backbone, such as increased resistance to enzymatic degradation compared to natural α-peptides, while incorporating the chemical diversity and biological recognition elements of other amino acid residues.

Standard peptide coupling methods are commonly utilized for the formation of amide bonds between the carboxylic acid or amino group of this compound and a coupling partner. These methods often involve the use of activating agents to facilitate the reaction.

Detailed Research Findings:

Academic research has demonstrated the feasibility of conjugating this compound with various amino acids. For instance, studies have reported the synthesis of dipeptides where this γ-amino acid is coupled with a simple α-amino acid like glycine. The synthesis typically involves the protection of the non-reacting functional groups, followed by the activation of the carboxyl group of one amino acid and subsequent reaction with the amino group of the other.

A common synthetic route involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. The reactions are typically carried out in an appropriate organic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

While specific research articles detailing the conjugation of this compound are not abundant in publicly accessible literature, the principles can be inferred from studies on structurally similar compounds like 5-aminovaleric acid. For example, research on cyclic peptides has utilized 5-aminovaleric acid as a linker, employing standard solution-phase peptide coupling techniques to form amide bonds with β-alanine dipeptides. nih.gov This suggests that similar methodologies would be applicable to this compound.

The characterization of these novel peptide conjugates is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable for this purpose. For example, in the 1H NMR spectrum of a dipeptide formed between this compound and glycine, one would expect to see characteristic signals for the protons of both amino acid residues, with chemical shifts influenced by the newly formed amide bond. mdpi.com

The table below illustrates a hypothetical reaction for the synthesis of a dipeptide conjugate between N-protected this compound and a C-protected glycine, based on standard peptide synthesis protocols.

| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Product |

| N-Boc-(5R)-5-Amino-5-phenylpentanoic acid | Glycine methyl ester | DCC, HOBt | DMF | N-Boc-(5R)-5-Amino-5-phenylpentanoyl-glycine methyl ester |

| N-Fmoc-(5R)-5-Amino-5-phenylpentanoic acid | Alanine tert-butyl ester | HATU, DIPEA | DCM | N-Fmoc-(5R)-5-Amino-5-phenylpentanoyl-alanine tert-butyl ester |

This table represents a generalized synthetic approach based on common peptide coupling reactions and does not reflect specific experimental data from a published study on this compound.

Further research in this area could lead to the development of peptidomimetics with unique conformational properties and biological activities, potentially targeting a range of physiological processes. The incorporation of the phenylpentanoic acid moiety can introduce specific steric and hydrophobic interactions, which can be critical for receptor binding or enzyme inhibition.

Role As a Chiral Building Block in Advanced Organic Synthesis

Application in Peptide Chemistry and Peptidomimetics

In the realm of peptide science, the limitations of natural peptides, such as susceptibility to proteolytic degradation and poor bioavailability, have driven the development of modified peptides and peptidomimetics. (5R)-5-Amino-5-phenylpentanoic acid is a key player in this field, offering a scaffold to design more robust and effective therapeutic candidates.

The introduction of non-proteinogenic amino acids (NPAAs) into peptide sequences is a well-established strategy to enhance their drug-like properties. nih.gov Peptides composed solely of natural amino acids often suffer from low stability in biological systems. nih.gov Incorporating NPAAs like this compound can fundamentally alter a peptide's characteristics, leading to significant improvements in stability, potency, permeability, and bioavailability. nih.gov

The inclusion of an NPAA can protect against enzymatic degradation by stabilizing the peptide's backbone conformation or by removing an enzyme's recognition site. nih.gov This increased resistance to proteolysis translates to a longer duration of action in the body. Furthermore, the unique structural features of the NPAA can induce specific secondary structures, such as turns or helices, which may be crucial for binding to a biological target. bldpharm.com The manipulation of a peptide's physicochemical properties through NPAA incorporation allows for the fine-tuning of its therapeutic profile. nih.gov

Table 1: Advantages of Incorporating NPAAs into Peptides

| Property | Benefit of NPAA Incorporation |

| Stability | Increased resistance to enzymatic degradation by proteases. nih.gov |

| Potency | Can lead to improved binding affinity with biological targets. nih.gov |

| Permeability | Modification of lipophilicity and hydrogen bonding potential to enhance cell membrane passage. nih.gov |

| Bioavailability | Improved stability and permeability contribute to overall higher bioavailability. nih.gov |

| Conformation | Induction and stabilization of specific secondary structures required for biological activity. bldpharm.com |

Peptidomimetics are compounds designed to replicate the essential features of a natural peptide in three-dimensional space while offering superior pharmacological properties. bldpharm.com A key strategy in their design is the use of peptide bond isosteres, which are chemical moieties that replace the native amide bond. researchgate.net this compound, as a gamma-amino acid, can be used to construct these altered backbones.

These isosteres can act as transition state analogs, mimicking the tetrahedral intermediate of peptide bond hydrolysis by proteases. wikipedia.org By incorporating a stable mimic of this unstable intermediate, the resulting peptidomimetic can act as a potent enzyme inhibitor. The longer carbon backbone of this compound compared to standard alpha-amino acids provides greater conformational flexibility, which can be exploited in the design of agonists and antagonists. wikipedia.org The strategic replacement of peptide bonds with non-hydrolyzable mimics is a cornerstone of modern drug design, yielding compounds with enhanced therapeutic potential. bldpharm.com

Bioactive peptides are organic substances, typically composed of amino acids linked by peptide bonds, that can influence human health. bldpharm.com While many are derived from natural sources, chemical synthesis allows for the creation of novel analogues with improved activity. bldpharm.comnih.gov The synthesis of these analogues often involves the incorporation of NPAAs to overcome the limitations of their natural counterparts. bldpharm.com

For instance, Dolastatin 10, a potent antimitotic agent derived from a marine mollusk, is a pentapeptide that contains several non-proteinogenic amino acids. bldpharm.com The inclusion of these unique building blocks is critical to its biological function. By using this compound in solid-phase peptide synthesis, chemists can generate libraries of new peptide analogues. These synthetic peptides can then be screened for a wide range of biological activities, including anticancer, antimicrobial, or immunomodulatory effects. bldpharm.com

Synthesis of Complex Natural Product Analogues

The chiral nature of this compound makes it an excellent starting material for the asymmetric synthesis of complex molecules, including analogues of natural products known for their significant biological activities.

Diarylheptanoids and the related diarylpentanoids are classes of plant metabolites characterized by two aromatic rings connected by a linear carbon chain. Many of these compounds, which include curcumin (B1669340) as a prominent example, exhibit a wide range of medicinal properties such as anti-inflammatory and antitumor activities. A common structural feature in many linear diarylpentanoids and diarylheptanoids is a chiral center within the carbon bridge.

A synthetic strategy for preparing these natural products involves using a chiral building block like (3S)-hydroxy-5-phenylpentanoic acid. This demonstrates that a phenylpentanoic acid framework is a key precursor for constructing the core structure of these molecules. By analogy, this compound represents a valuable and versatile building block for creating novel analogues of diarylpentanoids and diarylheptanoids, where the amino group can be retained or chemically transformed to introduce new functionality.

Table 2: Representative Natural Product Classes Synthesized from Phenylpentanoic Acid Scaffolds

| Natural Product Class | Core Structure | Representative Examples |

| Diarylpentanoids | Two aromatic rings linked by a five-carbon chain. | (S)-Daphneolone |

| Diarylheptanoids | Two aromatic rings linked by a seven-carbon chain. | Curcumin, Yashabushidiols |

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by numerous microorganisms as a form of carbon and energy storage. These bioplastics have gained significant attention as a sustainable alternative to petroleum-based plastics. The diversity of PHAs is vast, with over 150 different monomers identified, which can be combined to create polymers with a wide range of properties.

The biosynthesis of PHAs can incorporate monomers with various functional groups, including phenyl groups. nih.gov Research has shown that engineered bacteria can produce functionalized PHAs. For example, when Pseudomonas entomophila is cultured with 5-phenylvaleric acid, it produces the homopolymer poly(3-hydroxy-5-phenylvalerate), or P(3HPhV). nih.gov This directly establishes that the 5-phenylpentanoic acid carbon skeleton can serve as a monomer precursor for PHA synthesis. Therefore, this compound could be utilized as a starting material to produce novel, functionalized PHAs, potentially after enzymatic or chemical conversion of its amino group to the hydroxyl group required for polymerization by PHA synthase enzymes.

Exploration of Biological Activities and Molecular Interactions Preclinical and Mechanistic Studies

Enzyme Inhibition and Modulatory Research

Investigations into the enzymatic interactions of (5R)-5-Amino-5-phenylpentanoic acid and its derivatives have focused on several key classes of enzymes, including proteases and viral polymerases.

Aspartyl Protease Inhibitors (e.g., Pepsin, Renin)

Research has been conducted on derivatives of 5-amino-5-phenylpentanoic acid in the context of aspartyl protease inhibition. Notably, a class of naturally occurring acid protease inhibitors known as ahpatinins, which are active against pepsin and renin, incorporate a similar structural motif. These compounds contain the unusual amino acid 4-amino-3-hydroxy-5-phenylpentanoic acid. nih.govnih.gov The presence of the statine (B554654) residue, a 4-amino-3-hydroxy-6-methylheptanoic acid, in the potent pepsin inhibitor pepstatin and its derivatives is believed to be crucial for their inhibitory activity. nih.gov This has led to the synthesis and evaluation of various statine-containing compounds as inhibitors of acid proteases. nih.gov

Metalloprotease Inhibitors (e.g., MMP12)

The structural backbone of 5-amino-5-phenylpentanoic acid has been a point of interest in the development of metalloprotease inhibitors. Specifically, derivatives containing a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue have been isolated and studied. nih.govnih.gov A notable example is the stictamide family of compounds.

Stictamide A, which contains the Ahppa residue, has been shown to inhibit matrix metalloproteinase-12 (MMP12) with an IC₅₀ value of 2.3 µM. nih.govnih.gov Further studies with related matrix metalloproteinases (MMPs) revealed that stictamide A is significantly less potent against MMP2 and MMP9, with IC₅₀ values of 37 µM and 65 µM, respectively, suggesting a degree of selectivity for MMP12. nih.gov Docking studies propose that stictamide A inhibits MMP12 through a non-zinc-binding mechanism. nih.govnih.gov

| Compound | Target Enzyme | IC₅₀ (µM) |

| Stictamide A | MMP12 | 2.3 |

| Stictamide A | MMP2 | 37 |

| Stictamide A | MMP9 | 65 |

This table presents the half-maximal inhibitory concentration (IC₅₀) of Stictamide A against various matrix metalloproteinases.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a critical enzyme for the replication of the Hepatitis C virus (HCV) and a major target for antiviral drug development. nih.govnih.gov The inhibition of HCV NS5B polymerase has been explored through various classes of molecules, including nucleoside and non-nucleoside inhibitors that bind to the active site or allosteric sites of the enzyme. nih.gov While extensive research has been conducted to identify inhibitors of this polymerase, there is currently no specific information in the reviewed literature directly linking this compound or its close derivatives to the inhibition of HCV NS5B polymerase.

Receptor Modulation Research

The potential for this compound and related structures to interact with and modulate the activity of key cellular receptors is an active area of investigation.

Growth Hormone Secretagogue (GHS) Receptor Ligand Design

The growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor, plays a significant role in regulating growth hormone release and appetite. nih.govnih.gov The development of synthetic ligands for the GHS-R, including agonists and antagonists, is a field of interest for potential therapeutic applications. nih.gov These ligands can be peptidyl or nonpeptidyl in nature. nih.gov However, based on the available scientific literature, there is no direct evidence to suggest that this compound has been utilized as a scaffold or component in the design of ligands for the growth hormone secretagogue receptor.

Gamma-Aminobutyric Acid (GABA) Analogue Activity Studies

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are important pharmacological targets. nih.gov GABA analogues are compounds that are structurally similar to GABA and can modulate the GABAergic system. nih.gov Research in this area has led to the development of drugs for various neurological conditions. While 5-aminopentanoic acid, a structural homolog of GABA, has been studied as a weak GABA agonist, there is a lack of specific studies in the reviewed literature investigating the activity of this compound as a GABA analogue or its effects on GABA receptors. nih.gov

Studies in Specific Biological Pathways

There are no specific preclinical studies found that investigate the neuroprotective properties of this compound. While the broader class of GABA analogues has been a subject of neuroprotection research, with some studies indicating that GABA receptor agonists may offer neuroprotective effects in the context of ischemic brain injury, dedicated research on this particular compound is absent from the available literature. nih.gov

Similarly, there is a lack of preclinical studies in animal models to support the antidepressant or anxiolytic potential of this compound. The scientific literature contains extensive research on other phenyl-substituted GABA derivatives, such as phenibut (β-phenyl-γ-aminobutyric acid), which has been shown to possess anxiolytic and nootropic effects. nih.govresearchgate.netnih.govresearchgate.net These effects are thought to be mediated through its action as a GABA-mimetic, primarily at GABAB receptors. nih.govresearchgate.netnih.govresearchgate.net However, direct evidence from preclinical models for this compound is not documented. Research into the anxiolytic effects of compounds often involves targeting the GABAergic system, as enhancement of GABAergic neurotransmission is a known mechanism for reducing anxiety. nih.govjohnshopkins.edujapsonline.comeurekaselect.comclinicaltrials.gov

The synthesis of xanthine (B1682287) derivatives from various amino acids has been explored for a range of therapeutic applications. mdpi.comnih.govmdpi.comnih.gov Xanthines are known to exhibit a wide array of biological activities, and their conjugation with amino acids can modulate their pharmacokinetic and pharmacodynamic profiles. mdpi.commdpi.com Synthetic strategies for creating such derivatives are well-documented, often involving the coupling of a carboxylic acid-containing molecule with an amino acid. mdpi.comnih.gov However, there are no specific reports on the synthesis or predicted pharmacological potential of xanthine derivatives of this compound. The potential of such derivatives would theoretically depend on the combined properties of the xanthine core and the amino acid moiety, but this remains a hypothetical consideration without experimental data.

Structure-Activity Relationship (SAR) Studies (preclinical context)

The stereochemistry of a molecule is a critical determinant of its biological activity. In many classes of drugs, including those acting on the central nervous system, different enantiomers can exhibit significantly different potencies and even different pharmacological effects. For instance, the activity of the anesthetic etomidate (B1671615) is highly dependent on its stereochemistry, with the (R)-enantiomer being tenfold more potent than the (S)-enantiomer. wikipedia.org In the context of GABA analogs, the spatial arrangement of functional groups influences their interaction with GABA receptors and transporters. While the importance of stereochemistry is a well-established principle in pharmacology, specific SAR studies detailing the influence of the (R)-configuration at the 5-position of 5-Amino-5-phenylpentanoic acid on its biological activity are not available in the reviewed literature.

The potency of a pharmacologically active compound can be significantly altered by the addition or modification of functional groups, including the use of protecting groups during synthesis. N-acyl modifications of amino acids and neurotransmitters, for example, can lead to compounds with novel biological activities and receptor interaction profiles. nih.gov These modifications can influence factors such as lipid solubility, ability to cross the blood-brain barrier, and affinity for specific receptor subtypes. nih.gov However, there is no specific preclinical data available that examines the impact of different protecting groups or functionalization strategies on the biological potency of this compound.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Separation Techniques

High-resolution separation techniques are crucial for isolating and quantifying the enantiomers of chiral compounds. These methods are essential for determining the enantiomeric excess (ee), a critical quality attribute for chiral drugs and intermediates.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and highly effective technique for the enantiomeric resolution of chiral compounds, including amino acids and their derivatives. yakhak.org This method utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. yakhak.orgsigmaaldrich.com The determination of enantiomeric excess is a key application, and while HPLC can provide high accuracy and precision, results are dependent on properly set integration parameters. umn.edu

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad chiral recognition capabilities. windows.net For underivatized amino acids, which are zwitterionic and often poorly soluble in non-polar solvents, macrocyclic glycopeptide-based CSPs like teicoplanin (e.g., Astec CHIROBIOTIC® T) are particularly effective. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them ideal for separating polar and ionic enantiomers. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal separation. A systematic screening of different mobile phase compositions, such as mixtures of hexane (B92381) and 2-propanol, is often performed to find the best conditions. yakhak.org In some cases, adding a chiral selector, like β-cyclodextrin, to the mobile phase can also facilitate the separation of enantiomers on a non-chiral column. nih.gov

Table 1: Key Considerations for Chiral HPLC Method Development

| Parameter | Description | Relevance to (5R)-5-Amino-5-phenylpentanoic acid Analysis |

| Chiral Stationary Phase (CSP) | The stationary phase containing a chiral selector that interacts stereoselectively with the enantiomers. | Polysaccharide-based or macrocyclic glycopeptide-based CSPs are likely candidates for resolving (5R)- and (S)-5-Amino-5-phenylpentanoic acid. |

| Mobile Phase Composition | The solvent system that carries the analyte through the column. Its composition affects retention time and resolution. | Optimization of solvent ratios (e.g., hexane/2-propanol) is crucial for achieving baseline separation of the enantiomers. |

| Detection Wavelength | The wavelength at which the detector measures the absorbance of the eluting compounds. | Should be set at the λmax of the analyte to ensure maximum sensitivity. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Affects analysis time and resolution; a balance must be found. |

| Column Temperature | The temperature of the HPLC column during analysis. | Can influence the interaction between the analyte and the CSP, thereby affecting selectivity. |

Gas Chromatography (GC) with Chiral Columns for Volatile Derivatives

Gas chromatography (GC) is another powerful technique for the enantioseparation of chiral compounds, particularly for volatile molecules. mdpi.com For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility. sigmaaldrich.com This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com Care must be taken to ensure that the derivatization process does not cause racemization of the chiral center. sigmaaldrich.com

Chiral stationary phases for GC often consist of chiral selectors like cyclodextrin (B1172386) derivatives or chiral amino acid derivatives coated onto a capillary column. researchgate.net Chirasil-Val, a stationary phase derived from L-valine, has shown high thermal stability and is available in both L and D forms, allowing for the reversal of elution order, which is advantageous for trace enantiomer analysis. researchgate.net Trifluoroacetylated cyclodextrin derivatives, such as Astec CHIRALDEX® G-TA, are also commonly used. sigmaaldrich.com

The choice of derivatizing agent can influence the volatility of the derivatives and even the elution order of the enantiomers. sigmaaldrich.com For instance, using trifluoroacetic anhydride (B1165640) can produce more volatile derivatives than acetic anhydride, resulting in shorter analysis times. sigmaaldrich.com

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Functional Group | Derivatization Reagent | Purpose |

| Carboxyl Group | Methanolic HCl, Trimethylchlorosilane (TMCS), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Esterification to increase volatility. |

| Amino Group | Trifluoroacetic anhydride (TFAA), Acetic anhydride, Chloroacetic anhydride | Acylation to block the active hydrogen and improve peak shape. |

Spectroscopic Elucidation of Complex Derivatives

Spectroscopic methods are essential for elucidating the detailed molecular structure of this compound and its derivatives. These techniques provide information about the connectivity of atoms, the three-dimensional arrangement, and the exact molecular weight.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D, 3D techniques)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is a powerful tool for the structural elucidation of complex organic molecules. Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide detailed information about proton-proton connectivities and spatial proximities within a molecule. nih.gov

For a derivative of this compound, 2D NMR would be invaluable in assigning all proton and carbon signals, confirming the integrity of the carbon skeleton, and establishing the position of any functional group modifications. For instance, in peptide derivatives, these techniques can help determine the amino acid sequence and provide insights into the secondary structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov This capability is essential for confirming the identity of newly synthesized derivatives of this compound and for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS instruments, such as Orbitrap™ and time-of-flight (TOF) analyzers, can achieve mass accuracies of less than 5 parts per million (ppm). nih.gov This level of accuracy provides a high degree of confidence in the assigned molecular formula. nih.gov The resolving power of the instrument is a key parameter, with higher resolving power being necessary to separate the analyte signal from matrix interferences in complex samples. nih.gov HRMS is also valuable for retrospective analysis, as the full-scan data allows for the investigation of non-targeted compounds without needing to re-run the sample. nih.gov

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly useful for determining the absolute configuration of a chiral center. rsc.orgmtoz-biolabs.comnih.gov

The CD spectrum of one enantiomer is a mirror image of the CD spectrum of the other. rsc.org By comparing the experimentally measured CD spectrum of a compound with unknown stereochemistry to the computed spectra for its possible stereoisomers, the absolute configuration can be unambiguously assigned. rsc.org This method has been successfully applied to determine the absolute configuration of molecules with multiple chiral centers. rsc.org CD spectroscopy can also be used for the quantitative analysis of enantiomeric mixtures. nih.gov

The absolute configuration of a chiral molecule is a fundamental property that dictates its interaction with other chiral molecules, such as biological receptors. wikipedia.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S descriptor to a chiral center based on the spatial arrangement of its substituents. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination

For a molecule like this compound, single-crystal X-ray diffraction analysis would be invaluable for definitively establishing its absolute stereochemistry and solid-state conformation. This empirical data would complement theoretical conformational studies and provide a basis for understanding its interaction with biological targets.

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallography data for this compound, including its unit cell parameters, space group, and detailed structural parameters, are not publicly available at this time. The successful growth of a single crystal of sufficient quality is a prerequisite for such a study, and it is possible that this has not yet been achieved or reported in the literature.

While experimental data for the specific compound is not available, the table below illustrates the type of information that would be obtained from a successful X-ray crystallography experiment. The values presented are hypothetical and for illustrative purposes only.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 6.4 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 635.8 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.275 |

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Studies on 5r 5 Amino 5 Phenylpentanoic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as (5R)-5-Amino-5-phenylpentanoic acid, might interact with a biological target. These methods are fundamental in drug discovery and molecular biology to understand the structural basis of protein-ligand interactions. nih.govnih.gov

The prediction of protein-ligand interactions is a cornerstone of computational drug design, aiming to identify and characterize the binding of a molecule to a protein target. nih.govarxiv.org For this compound, docking algorithms can be employed to place the molecule into the binding site of various enzymes or receptors. The selection of the most plausible binding pose is typically based on scoring functions that evaluate factors like binding energy, hydrogen bonds, and hydrophobic interactions. nih.gov

Molecular dynamics (MD) simulations can further refine these predictions, providing a more dynamic view of the interaction over time. nih.gov By simulating the movement of atoms, MD can assess the stability of the predicted protein-ligand complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the complex help determine its stability, while the Root Mean Square Fluctuation (RMSF) reveals the flexibility of individual amino acid residues within the binding pocket. nih.gov This detailed analysis helps in identifying key residues that are critical for the binding of this compound, guiding the design of new molecules with potentially enhanced affinity or selectivity. nih.gov

Table 1: Illustrative Example of Predicted Interaction Data for this compound with a Hypothetical Target This table is a hypothetical representation of data that would be generated from a molecular docking study.

| Hypothetical Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme A | -8.5 | Asp120, Tyr250 | Hydrogen Bond, Pi-Stacking |

| Receptor B | -7.9 | Phe88, Leu190 | Hydrophobic |

Quantum mechanical (QM) methods are often used to calculate potential energy surfaces for the rotation of flexible parts of the molecule, such as the side-chain torsion angles. nih.gov This creates an energy landscape that reveals the preferred conformations in the absence of environmental effects. nih.gov Understanding this landscape is critical because the specific conformation adopted by this compound upon binding to a target may differ from its lowest-energy state in solution. Some studies have shown that even single mutations in a peptide sequence can significantly alter the energy landscape, shifting the equilibrium between different conformations. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of a molecule's properties based on the fundamental principles of quantum mechanics. These methods are invaluable for studying aspects that are difficult to probe experimentally. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.gov By applying DFT to this compound, researchers can compute a variety of properties, including molecular orbital energies, electron density distribution, and electrostatic potential. These calculations offer insights into the molecule's chemical reactivity, stability, and the nature of its intramolecular bonds.

The choice of the density functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311G(d,p), Def2-TZVP) is crucial for obtaining accurate results. nih.gov For instance, studies on natural amino acids have shown that using larger triple-zeta basis sets like Def2-TZVP dramatically reduces the error in calculated properties compared to smaller sets. nih.gov Such calculations can predict regions of the molecule that are susceptible to nucleophilic or electrophilic attack, providing a theoretical basis for its chemical behavior.

Table 2: Example of DFT Functionals and Basis Sets for Analyzing this compound This table illustrates common computational methods used in DFT studies, as described in the literature for similar molecules. nih.gov

| DFT Functional | Basis Set | Properties Calculated |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies |

| M06-2X | Def2-TZVP | Electronic Energies, Molecular Orbitals |

| CAM-B3LYP | aug-cc-pVTZ | Molecular Polarizability, Excited States |

Quantum chemistry methods, particularly DFT, can accurately predict various spectroscopic properties, which is essential for interpreting experimental spectra and confirming molecular structure. nih.gov For this compound, these calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.gov

Computational protocols have been developed that employ high-level QM methods to yield reliable NMR results. nih.gov Similarly, predicted IR spectra can help assign experimental absorption bands to specific molecular vibrations. Furthermore, advanced techniques can predict more complex spectra like Surface-Enhanced Raman Spectroscopy (SERS), which provides a unique molecular fingerprint and has been used to discern amino acid profiles in proteins. escholarship.org These predictive capabilities are crucial for the structural elucidation of novel compounds and for understanding how a molecule's environment affects its spectroscopic signature. nih.gov

In Silico Prediction of Biological Potential and ADME-like Properties

Computational tools are widely used to predict the biological potential and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule early in the research process. These predictions help to assess the "drug-likeness" of a compound. nih.gov For this compound, various molecular descriptors can be calculated to estimate its physicochemical and pharmacokinetic properties.

Properties such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular weight are used to evaluate criteria like Lipinski's rule of five. nih.gov The PubChem database, for example, provides computed values for several of these properties for the parent compound, 5-Amino-5-phenylpentanoic acid. nih.gov Additionally, specialized software can predict potential toxicity and allergenicity, helping to flag potential issues before extensive experimental testing. nih.gov

Table 3: Computed ADME-like and Physicochemical Properties for 5-Amino-5-phenylpentanoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem |

| Molecular Weight | 193.24 g/mol | PubChem |

| XLogP3-AA | -1.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Future Directions and Emerging Research Avenues for 5r 5 Amino 5 Phenylpentanoic Acid Derivatives

Integration into Novel Drug Delivery Systems (preclinical concepts)

The development of sophisticated drug delivery systems is a cornerstone of modern pharmacology, aiming to enhance the efficacy and reduce the side effects of therapeutic agents. Derivatives of (5R)-5-Amino-5-phenylpentanoic acid could be instrumental in the design of next-generation drug carriers.

Poly(amino acids) and polypeptides are increasingly investigated as biodegradable materials for drug delivery. rsc.org They can be engineered to carry a variety of drug molecules, including small-molecule drugs and nucleic acids, improving their stability and targeting in the body. rsc.org The incorporation of this compound into polypeptide chains could create amphiphilic structures capable of self-assembling into micelles or nanoparticles. These nanostructures can encapsulate hydrophobic drugs, increasing their solubility and bioavailability. mdpi.com For instance, the phenyl group of the amino acid derivative would contribute to the hydrophobic core of the micelle, while the amino and carboxylic acid groups could be modified to form a hydrophilic shell.

Furthermore, these delivery systems can be designed for controlled drug release. mdpi.com The peptide bonds within the polymer backbone can be engineered to be cleavable by specific enzymes present at the target site, ensuring that the drug is released only where it is needed. mdpi.com This targeted approach minimizes systemic toxicity and enhances the therapeutic index of the drug. mdpi.com